Arsonamidous chloride, N,N-diphenyl-

Description

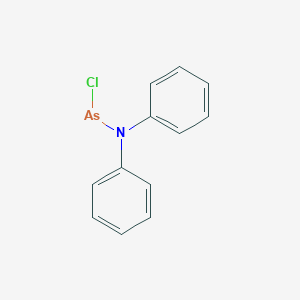

It is also known by synonyms such as N,N-diphenylarsonamidous chloride and diphenylaminochlorarsine. Structurally, it features an arsenic atom bonded to a chloride and two phenylamide groups.

Properties

CAS No. |

16758-26-2 |

|---|---|

Molecular Formula |

C12H10AsClN |

Molecular Weight |

278.59 g/mol |

InChI |

InChI=1S/C12H10AsClN/c14-13-15(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H |

InChI Key |

XMHSZWAUTGKBDP-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)[As]Cl |

Other CAS No. |

16758-26-2 |

Synonyms |

10-chloro-5,10-dihydroarsacridine adamsite diphenylaminochloroarsine phenarsazine chloride |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Characteristics:

- Toxicity : Low toxicity by inhalation (rat LC₅₀: 3700 mg/m³/90M), but it causes systemic effects in humans (e.g., gastrointestinal and pulmonary irritation at 38 mg/m³/2M exposure) and is a mild eye irritant .

- Decomposition: Releases toxic vapors of NOₓ, arsenic (As), and chloride (Cl⁻) upon heating .

Comparison with Structurally Similar Compounds

N,N-Diphenyl α-Chloroacetamide (CAS Not Provided)

Structure : Features a chloroacetamide backbone with two phenyl groups attached to the nitrogen.

Synthesis : Prepared by reacting diphenylamine with α-chloroacetyl chloride in the presence of triethylamine .

Key Differences :

- Elemental Composition : Contains chlorine but lacks arsenic, reducing heavy metal toxicity.

- Reactivity: The α-chloro group enables nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis (e.g., for α-anilinoesters) .

N-(Phenyl-4-Arsonic Acid) Derivatives

Examples : N-(Phenyl-4-arsonic acid)glycine dimethylamide .

Structure : Arsenic bonded to a phenylarsonic acid group and an amide.

Key Differences :

Chloroacetamide Derivatives (e.g., 2-Chloro-N-[4-(dimethylsulfamoyl)phenyl]acetamide)

Structure : Chloroacetamide with a sulfamoylphenyl group .

Key Differences :

Physical Properties

Toxicity Trends

- Arsenic-Containing Compounds : Generally exhibit higher systemic toxicity (e.g., human TCLo for Arsonamidous chloride: 38 mg/m³) compared to purely organic chloroacetamides .

- Chloroacetamides : Reactivity of the α-chloro group poses risks of alkylation and mutagenicity, absent in arsenic-based compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.